Methyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 2-oxopyrrolidine-3-carboxylate, also known as MOPC or 2-oxopyrrolidine-3-carboxylic acid methyl ester, is an organic compound that is a derivative of pyrrolidine. It is a white solid that is soluble in water, alcohol, and ether. It is used in laboratory experiments as a reagent in organic synthesis, as a catalyst in biochemistry, and as a starting material in the production of some pharmaceuticals.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Methyl 2-oxopyrrolidine-3-carboxylate: is a valuable scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring’s non-planarity and sp3 hybridization allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .
Synthesis of Biologically Active Compounds
This compound serves as a key precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . Its derivatives, particularly aryl-substituted esters, are of interest as potentially biologically active compounds and as precursors in the synthesis of new pharmacologically active substances with low toxicity .
Neuroprotective Activity
In combination with 2-pyrrolidone, derivatives of Methyl 2-oxopyrrolidine-3-carboxylate exhibit neuroprotective activity . This is particularly relevant in the context of neurodegenerative diseases where protective agents can play a crucial role in therapy.
Structural Biology and Protein Interaction Studies
The crystal structure analysis of compounds derived from Methyl 2-oxopyrrolidine-3-carboxylate can reveal the formation of various types of hydrogen bonds, which is essential for understanding protein-ligand interactions . This information is vital for the design of new drugs with targeted effects.
Enzymatic Lactamization Studies
The lactam of glutamic acid, which is structurally related to Methyl 2-oxopyrrolidine-3-carboxylate , plays a significant role in the activity of living cells. Studying the reversible enzymatic lactamization that forms pyroglutamic acid can provide insights into cellular mechanisms and metabolic pathways .
Material Science Research
The versatility of Methyl 2-oxopyrrolidine-3-carboxylate extends to material science, where its derivatives can be used to create “carba” pseudo-dipeptide units. These units are essential in developing new materials with unique properties, such as enhanced durability or specialized conductivity .
Mechanism of Action
Target of Action
Methyl 2-oxopyrrolidine-3-carboxylate is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that Methyl 2-oxopyrrolidine-3-carboxylate may affect various biochemical pathways.
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature . This suggests that certain environmental conditions may affect the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDWABERUPPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406179 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxopyrrolidine-3-carboxylate | |
CAS RN |
22049-95-2 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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